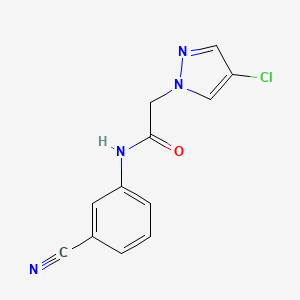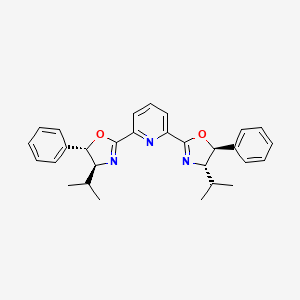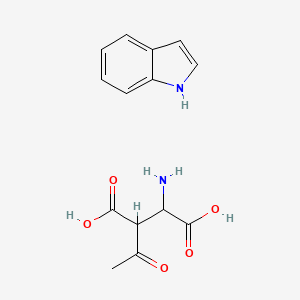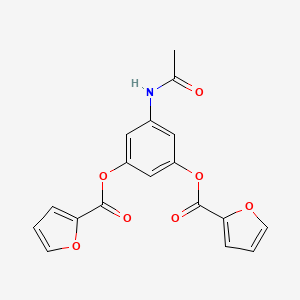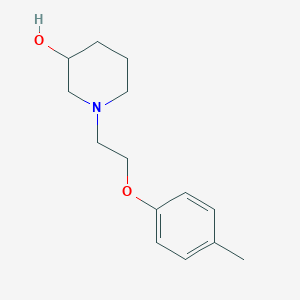![molecular formula C15H18N2O3 B14908656 tert-Butyl 6-hydroxy-4,5-dihydrobenzo[cd]indazole-1(3H)-carboxylate](/img/structure/B14908656.png)
tert-Butyl 6-hydroxy-4,5-dihydrobenzo[cd]indazole-1(3H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 6-hydroxy-4,5-dihydrobenzo[cd]indazole-1(3H)-carboxylate: is a complex organic compound belonging to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a tert-butyl group, a hydroxy group, and a carboxylate group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of tert-Butyl 6-hydroxy-4,5-dihydrobenzo[cd]indazole-1(3H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic aldehydes or ketones.
Introduction of the tert-Butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Hydroxylation: The hydroxy group can be introduced through selective hydroxylation reactions, often using oxidizing agents.
Carboxylation: The carboxylate group is typically introduced through carboxylation reactions, such as the reaction of the intermediate compound with carbon dioxide in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
tert-Butyl 6-hydroxy-4,5-dihydrobenzo[cd]indazole-1(3H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert the carboxylate group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Esterification: The carboxylate group can react with alcohols to form esters in the presence of acid catalysts.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like sulfuric acid, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl 6-hydroxy-4,5-dihydrobenzo[cd]indazole-1(3H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial agents.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and other bioactive compounds.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-Butyl 6-hydroxy-4,5-dihydrobenzo[cd]indazole-1(3H)-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
tert-Butyl 6-hydroxy-4,5-dihydrobenzo[cd]indazole-1(3H)-carboxylate can be compared with other indazole derivatives, such as:
2-tert-butyl-9-fluoro-1,6-dihydrobenzo[h]imidazo[4,5-f]isoquinolin-7-one: This compound features a similar indazole core but with different substituents, leading to distinct chemical and biological properties.
Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate: Although not an indazole derivative, this compound shares the tert-butyl and hydroxy functional groups, making it useful for comparison in terms of reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C15H18N2O3 |
|---|---|
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
tert-butyl 9-hydroxy-2,3-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-2-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)20-14(19)17-11-7-8-12(18)9-5-4-6-10(16-17)13(9)11/h7-8,18H,4-6H2,1-3H3 |
Clé InChI |
JMMHGMDXDWMUAG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=C3C(=C(C=C2)O)CCCC3=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


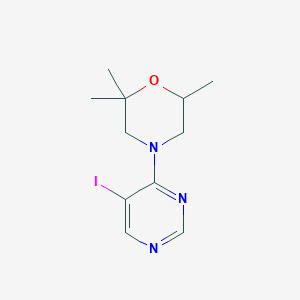
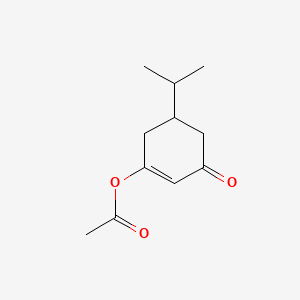

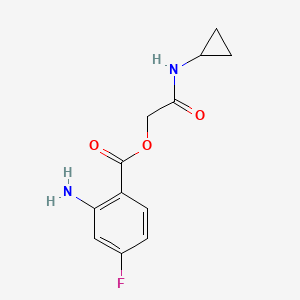
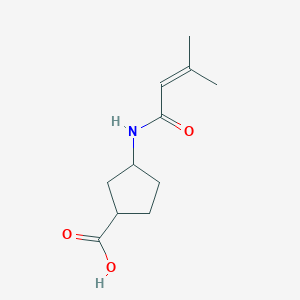
![Diphenyl(2'-(4-phenylbut-1-en-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14908611.png)
![Rel-tert-butyl (1R,5S,6S)-5-hydroxy-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14908612.png)
